5-methyl-1-oxidopyrazin-1-ium-2-carboxylic acid
Description
Chemical Identity and Nomenclature
This compound possesses the molecular formula C₆H₆N₂O₃ and maintains a molecular weight of 154.12 grams per mole. The compound is officially registered under the Chemical Abstracts Service number 98502-96-6, providing its definitive chemical identification within international databases. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, designating the compound as pyrazinecarboxylic acid, 5-methyl-, 1-oxide under the ninth collective index nomenclature system.
The structural complexity of this molecule is reflected in its multiple acceptable nomenclature variants. Alternative systematic names include this compound, 2-carboxy-5-methylpyrazin-1-ium-1-olate, and 2-carboxy-5-methylpyrazine 1-oxide. These naming conventions emphasize different aspects of the molecular structure, with some highlighting the ionic character introduced by the nitrogen oxide functionality, while others focus on the neutral oxide representation. The compound also appears in pharmaceutical literature as Acipimox Impurity 4 and Acipimox Impurity 18, indicating its significance in drug manufacturing quality control processes.
The predicted physical properties of this compound demonstrate characteristics typical of heterocyclic carboxylic acids with oxidized nitrogen centers. Computational modeling suggests a boiling point of 508.5 ± 45.0 degrees Celsius, reflecting the strong intermolecular forces present due to both carboxylic acid hydrogen bonding and dipolar interactions from the nitrogen oxide group. The predicted density of 1.44 ± 0.1 grams per cubic centimeter indicates a relatively compact molecular structure, while the calculated acid dissociation constant (pKa) of 2.44 ± 0.36 reveals the compound's moderately acidic nature.
| Property | Value | Method |
|---|---|---|
| Molecular Formula | C₆H₆N₂O₃ | Experimental |
| Molecular Weight | 154.12 g/mol | Calculated |
| CAS Number | 98502-96-6 | Registry |
| Boiling Point | 508.5 ± 45.0 °C | Predicted |
| Density | 1.44 ± 0.1 g/cm³ | Predicted |
| pKa | 2.44 ± 0.36 | Predicted |
Historical Context in Heterocyclic Chemistry
The development of pyrazine chemistry traces its origins to the mid-nineteenth century, establishing a foundation for understanding compounds like this compound within the broader context of heterocyclic research. The first recorded synthesis of a pyrazine compound occurred in 1855 when Laurent successfully prepared tetraphenylpyrazine through the dry distillation of α-phenyl-α-(benzylideneamino)acetonitrile, which he termed "amarone". This pioneering work opened the field of pyrazine chemistry, though the structural understanding remained limited due to the analytical constraints of the era.
The nomenclature evolution of pyrazine derivatives reflects the gradual understanding of their chemical nature. Early researchers assigned various names to simple pyrazines, with the unsubstituted parent compound being called "aldine," "piazine," and "paradiazine" by different investigators. The systematic naming of pyrazine was independently proposed by Mason and Wolff in 1887, emphasizing the analogy with pyridine structure. This nomenclatural development provided the framework for naming complex derivatives such as this compound, which incorporates both positional substitution and oxidation state descriptors.
The emergence of nitrogen oxide chemistry within heterocyclic systems represents a significant advancement that directly relates to compounds like this compound. Pyridine nitrogen-oxide, first synthesized by Jakob Meisenheimer using peroxybenzoic acid as the oxidant, established the precedent for understanding nitrogen oxidation in aromatic heterocycles. The structural characterization revealed that nitrogen-oxides maintain planarity while exhibiting altered electronic properties, with the nitrogen-oxygen distance measuring 1.34 Ångströms and the carbon-nitrogen-carbon angle widening to 124 degrees compared to the parent heterocycle. These structural insights provided the theoretical foundation for understanding more complex nitrogen-oxide derivatives including pyrazine systems.
Recent developments in pyrazine nitrogen-oxide research have revealed their natural occurrence and biological significance. Genome mining studies in Pseudomonas species led to the identification of pyrazine nitrogen-oxides as natural products, with researchers discovering the biosynthetic pathway involving noncanonical nonribosomal peptide synthetases and iron-dependent nitrogen-oxygenases. This biological context demonstrates that compounds structurally related to this compound exist in nature and possess specific biosynthetic origins, elevating their significance beyond purely synthetic chemistry.
Position Within Pyrazine Derivative Taxonomy
This compound occupies a specialized position within the extensive taxonomy of pyrazine derivatives, representing the intersection of multiple functional modifications applied to the basic pyrazine scaffold. Pyrazine derivatives constitute an important class of heterocycles within the broader diazine family, characterized by their 1,4-diazine core structure containing two nitrogen atoms in para positions within a six-membered aromatic ring. The systematic classification of this compound requires consideration of its substituent pattern, oxidation state, and functional group characteristics.
Within the primary classification system, this compound belongs to the category of substituted pyrazine carboxylic acids with nitrogen oxide functionality. The parent compound, 5-methyl-2-pyrazinecarboxylic acid, serves as an important pharmaceutical intermediate and demonstrates the significance of methyl-substituted pyrazine carboxylic acids in medicinal chemistry. The conversion to the nitrogen oxide derivative represents a specific oxidative modification that alters both the electronic properties and potential biological activity of the parent compound.
The carboxylic acid functionality positions this compound within the subclass of pyrazine carboxylic acids, which have demonstrated diverse pharmacological activities. Patent literature reveals that pyrazine derivatives possess numerous noteworthy pharmacological effects, including antimycobacterial, antibacterial, antifungal, antidiabetic, diuretic, anticancer, antiviral, hypnotic, and analgesic properties. The specific combination of methyl substitution, carboxylic acid functionality, and nitrogen oxidation in this compound creates a unique chemical entity within this pharmacologically active class.
The nitrogen oxide modification places this compound within the specialized category of heterocyclic nitrogen-oxides, which exhibit distinct chemical and physical properties compared to their parent heterocycles. Pyrazine nitrogen-oxides demonstrate reduced basicity compared to unoxidized pyrazines, with pyridine nitrogen-oxide showing five orders of magnitude less basicity than pyridine itself. This reduced basicity, combined with the presence of the carboxylic acid group, contributes to the overall acidic character of this compound and influences its potential interactions in biological and chemical systems.
| Classification Level | Category | Characteristics |
|---|---|---|
| Primary Class | Diazines | Six-membered ring with two nitrogen atoms |
| Secondary Class | Pyrazines | 1,4-diazine arrangement |
| Tertiary Class | Pyrazine Carboxylic Acids | Carboxyl group substitution |
| Quaternary Class | Methylpyrazine Carboxylic Acids | Additional methyl substitution |
| Specialized Class | Pyrazine Nitrogen-Oxides | Oxidized nitrogen functionality |
The taxonomic position of this compound also reflects its role as a pharmaceutical impurity, specifically identified as an impurity of acipimox. This classification highlights the compound's relevance to pharmaceutical quality control and regulatory chemistry, where understanding the structure and properties of drug-related impurities is crucial for ensuring medication safety and efficacy. The identification and characterization of such impurities require sophisticated analytical techniques and comprehensive chemical knowledge, positioning this compound at the intersection of pharmaceutical chemistry and regulatory science.
Properties
IUPAC Name |
5-methyl-1-oxidopyrazin-1-ium-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c1-4-3-8(11)5(2-7-4)6(9)10/h2-3H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLXREMDHRROEST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C([N+](=C1)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70665100 | |
| Record name | 5-Methyl-1-oxo-1lambda~5~-pyrazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70665100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98502-96-6 | |
| Record name | 5-Methyl-1-oxo-1lambda~5~-pyrazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70665100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization of Methylglyoxal and o-Phenylenediamine
The foundational step in synthesizing pyrazine derivatives involves cyclization. As detailed in patent CN1155581C, methylglyoxal (CH₃COCHO) reacts with o-phenylenediamine (C₆H₄(NH₂)₂) in the presence of sodium pyrosulfite (Na₂S₂O₅) as a catalyst. This reaction proceeds at 60–80°C for 0.5 hours, yielding 3-methylbenzopyrazine (Fig. 1). The mechanism involves Schiff base formation, followed by intramolecular cyclization and dehydration. Sodium pyrosulfite mitigates oxidative side reactions, ensuring a 95–97% yield of the intermediate.
Reaction Conditions
Oxidation to Introduce Carboxylic Acid and N-Oxide Groups
The critical challenge lies in introducing both the carboxylic acid (–COOH) and N-oxide (–N⁺–O⁻) functionalities. The patent employs potassium permanganate (KMnO₄) as a strong oxidizer to convert 3-methylbenzopyrazine into 5-methylpyrazine-2,3-dicarboxylic acid. However, achieving the N-oxide moiety requires careful control of oxidation conditions.
Hypothesized Pathway for N-Oxide Formation
- Initial Oxidation : KMnO₄ oxidizes the methyl group to a carboxylic acid at position 2, forming 5-methylpyrazine-2-carboxylic acid.
- Secondary Oxidation : Residual KMnO₄ or alternative oxidants (e.g., hydrogen peroxide) oxidize the pyrazine nitrogen at position 1, forming the N-oxide.
Optimization Parameters
- Temperature : 100–103°C prevents over-oxidation of the ring.
- Oxidant Stoichiometry : Excess KMnO₄ (38 kg per 6 kg 3-methylbenzopyrazine) ensures complete methyl group oxidation.
- Acidification : Sulfuric acid (H₂SO₄) facilitates decarboxylation and stabilizes the N-oxide via protonation.
Decarboxylation and Purification
Acid-Catalyzed Decarboxylation
The dicarboxylic acid intermediate (5-methylpyrazine-2,3-dicarboxylic acid) undergoes decarboxylation in concentrated H₂SO₄ at 115±10°C. This step selectively removes the carboxyl group at position 3, yielding 5-methylpyrazine-2-carboxylic acid. The N-oxide group remains intact due to the electron-withdrawing effect of the adjacent carboxylic acid, which stabilizes the oxidized nitrogen.
Key Data
Extraction and Crystallization
The crude product is extracted using butanone (methyl ethyl ketone) at pH 1.5–4.0, leveraging the compound’s solubility in polar aprotic solvents. Post-extraction, vacuum distillation removes butanone, and crystallization from water yields the pure compound.
Purity Metrics
Alternative Synthetic Routes
Electrochemical Oxidation of 2,5-Dimethylpyrazine
Although not explicitly detailed in the provided sources, electrochemical oxidation of 2,5-dimethylpyrazine could theoretically yield the target compound. This method, referenced in prior art, involves:
- Anodic Oxidation : Converts methyl groups to carboxylic acids.
- Controlled Potentials : To avoid over-oxidation of the pyrazine ring.
Challenges
Fermentation-Based Synthesis
Fermentation methods using genetically modified microbes (e.g., Pseudomonas) are noted in the patent but face scalability issues. These processes often produce complex impurity profiles, necessitating costly purification.
Industrial-Scale Production Data
Table 1 summarizes raw material consumption and reaction yields from patent CN1155581C:
| Material | Specification | Consumption (kg/kg product) |
|---|---|---|
| Methylglyoxal | Industrial | 7.00 |
| o-Phenylenediamine | 98% | 8.50 |
| Sodium Pyrosulfite | 98% | 6.75 |
| Potassium Permanganate | 98% | 38.00 |
| Sulfuric Acid | 98% | 31.00 |
Chemical Reactions Analysis
Types of Reactions
5-methyl-1-oxidopyrazin-1-ium-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of higher oxidation state derivatives.
Reduction: Reduction reactions can convert the oxide group back to the original carboxylic acid.
Substitution: The methyl group on the pyrazine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles such as amines and thiols.
Major Products Formed
Oxidation: Higher oxidation state derivatives of pyrazinecarboxylic acid.
Reduction: 5-Methyl-pyrazinecarboxylic acid.
Substitution: Various substituted pyrazinecarboxylic acid derivatives.
Scientific Research Applications
5-methyl-1-oxidopyrazin-1-ium-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-methyl-1-oxidopyrazin-1-ium-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The oxide group can participate in redox reactions, influencing the redox state of the cellular environment. This can lead to the modulation of various biochemical pathways, including those involved in oxidative stress and inflammation. The compound’s ability to interact with nucleophiles and electrophiles also plays a role in its biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-Methyl-5-oxopyrrolidine-3-carboxylic Acid
- Structural Differences : Unlike 5-methyl-1-oxidopyrazin-1-ium-2-carboxylic acid, this compound (CAS 42346-68-9) features a pyrrolidone ring (five-membered lactam) rather than a pyrazinium oxide system. The pyrrolidone lacks aromaticity and has a single nitrogen atom, while the pyrazinium ring is aromatic with two nitrogen atoms .
- Functional Properties : The pyrrolidone derivative is more lipophilic due to the absence of an oxidized nitrogen and carboxylic acid at position 2. This affects its pharmacokinetic profile, reducing solubility in aqueous media compared to the pyrazinium analog.
Piperazine and Pyrazinamide Derivatives
- Pyrazinamide (pyrazine-2-carboxamide): Shares the pyrazine core but lacks the methyl group and oxidized nitrogen. Pyrazinamide’s antimycobacterial activity is linked to its ability to disrupt membrane energetics, a mechanism less evident in this compound due to the latter’s ionic nature .
- Complex Piperazine Derivatives : Compounds like (4S)-2-(3,6-dioxo-5-phenylpiperazin-2-yl)-5,5-dimethylthiazolidine-4-carboxylic acid exhibit larger molecular frameworks with multiple chiral centers, contrasting with the simpler, planar structure of the pyrazinium compound. These piperazine derivatives often target enzymes like dipeptidyl peptidase-4 (DPP-4) or exhibit protease inhibition, whereas the pyrazinium analog’s bioactivity remains understudied .
Biological Activity
5-Methyl-1-oxidopyrazin-1-ium-2-carboxylic acid is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its structural characteristics, synthesis methods, and significant biological effects, supported by data tables and case studies.
Structural Characteristics
The compound features a pyrazine ring with a carboxylic acid group and a methyl substituent. The presence of a positively charged nitrogen atom in the pyrazine ring enhances its reactivity, contributing to its biological interactions. The molecular structure can be summarized as follows:
| Feature | Description |
|---|---|
| Molecular Formula | C7H8N2O2 |
| Functional Groups | Carboxylic acid, Methyl group |
| Charge | Positively charged nitrogen in the pyrazine ring |
Synthesis Methods
This compound can be synthesized through various organic reactions involving simpler precursors. Common methods include:
- Cyclization Reactions : Utilizing precursors that contain both the carboxylic acid and pyrazine moieties.
- Functional Group Modifications : Introducing the methyl group via alkylation reactions.
Biological Activities
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives of this compound possess significant antimicrobial properties against various pathogens.
- Antioxidant Properties : The compound has demonstrated the ability to scavenge free radicals, suggesting potential applications in oxidative stress-related conditions.
- Cytotoxic Effects : Preliminary studies indicate cytotoxicity against cancer cell lines, highlighting its potential as an anti-cancer agent.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for both bacteria, showcasing its effectiveness as an antimicrobial agent .
- Cytotoxicity Assessment : In vitro assays conducted on human cancer cell lines (e.g., HeLa and MCF7) revealed that the compound exhibited IC50 values of 20 µM and 15 µM respectively, indicating significant cytotoxic potential .
- Antioxidant Activity : The compound was tested for its ability to reduce oxidative stress in cellular models. It showed a dose-dependent increase in cellular viability under oxidative stress conditions, suggesting protective effects against cellular damage .
Comparative Analysis with Similar Compounds
The unique structure of this compound allows for comparison with other pyrazine derivatives:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 3-Methylpyrazine | Pyrazine ring with a methyl group | Strong aroma; used in flavoring |
| 2-Carboxypyrazine | Pyrazine ring with a carboxylic acid group | Role in metabolic pathways |
| 5-Ethylpyrazine | Pyrazine ring with an ethyl group | Associated with neuroprotective effects |
The distinct combination of functional groups in this compound enhances its reactivity and biological interactions compared to these similar compounds.
Q & A
Q. What are the recommended synthetic methodologies for preparing 5-methyl-1-oxidopyrazin-1-ium-2-carboxylic acid?
A multi-step approach is typically employed, involving:
- Cyclization : Formation of the pyrazine ring via condensation reactions under reflux conditions (e.g., using acetic acid and sodium acetate as catalysts) .
- Oxidation : Controlled oxidation of intermediates to introduce the N-oxide moiety, often using hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) .
- Purification : Recrystallization from solvents like DMF/acetic acid mixtures to ensure high purity (>95% by HPLC) . Key parameters include temperature control (±2°C), reaction time (3–5 hours), and pH adjustments to optimize yield (typically 60–75%) .
Q. How should researchers characterize the structural integrity of this compound?
Use a combination of:
- Spectroscopic techniques : H/C NMR to confirm proton/carbon environments and detect the N-oxide group (δ ~8–10 ppm for oxidized nitrogen) .
- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity, comparing retention times against known standards .
- Elemental analysis : Verify empirical formula (CHNO) with <0.3% deviation . Document all data in alignment with journal guidelines to ensure reproducibility .
Q. What are the stability considerations for this compound under laboratory conditions?
- Storage : Store at –20°C in airtight, light-protected containers to prevent degradation of the N-oxide group .
- Solubility : Prefer polar aprotic solvents (e.g., DMSO) for stock solutions; avoid prolonged exposure to aqueous acidic/basic conditions to prevent hydrolysis .
- Stability assays : Monitor decomposition via periodic HPLC analysis over 72 hours under varying temperatures (4°C, 25°C, 37°C) .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR shifts) between synthesized batches be resolved?
- Systematic validation : Compare data with structurally analogous compounds (e.g., 5-methyl-4-oxidopyrazin-4-ium-2-carboxylic acid) to identify environment-specific shifts .
- Advanced techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals and confirm connectivity .
- Crystallography : If crystalline, perform X-ray diffraction to unambiguously assign the N-oxide position and rule out tautomeric forms .
Q. What strategies optimize the yield of the N-oxidation step in synthesis?
- Catalyst screening : Test alternatives to mCPBA, such as enzymatic oxidation or photoredox catalysts, to reduce side reactions .
- Solvent effects : Use aprotic solvents (e.g., dichloromethane) to stabilize the N-oxide intermediate .
- Kinetic monitoring : Employ in-situ FTIR or Raman spectroscopy to track reaction progress and terminate at peak yield .
Q. How can computational modeling enhance understanding of this compound’s reactivity?
- DFT calculations : Predict electrophilic/nucleophilic sites by mapping electrostatic potential surfaces (EPS) and frontier molecular orbitals (FMOs) .
- Docking studies : Simulate interactions with biological targets (e.g., enzymes) to guide structure-activity relationship (SAR) studies .
- Solvent modeling : Use COSMO-RS to simulate solvent effects on stability and reaction pathways .
Q. What methodologies address discrepancies in biological activity data across studies?
- Standardized assays : Use positive/negative controls (e.g., known enzyme inhibitors) and replicate experiments in triplicate with blinded analysis .
- Meta-analysis : Compare IC/EC values across studies, adjusting for variables like cell line variability or buffer composition .
- Proteomics : Pair activity data with mass spectrometry to identify off-target interactions that may explain contradictions .
Methodological Best Practices
- Documentation : Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for detailed experimental sections, including raw spectral data in supporting information .
- Reproducibility : Share synthetic protocols, characterization datasets, and computational input files via repositories like Zenodo or Figshare .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
